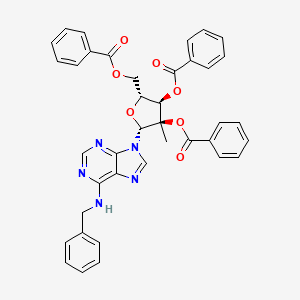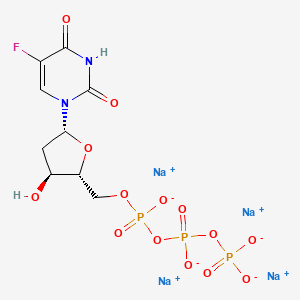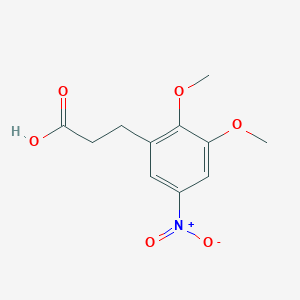
1-(4-乙基苯基)-1H-1,2,3-三唑-4-羧酸
描述
The compound “1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an ethylphenyl group, a 1,2,3-triazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The compound might undergo reactions similar to other organoboron compounds, which are often used in Suzuki–Miyaura coupling reactions .科学研究应用
合成与结构分析
1-(4-乙基苯基)-1H-1,2,3-三唑-4-羧酸及其衍生物由于在材料科学、医药和有机合成中间体等领域的潜在应用,一直是有机化学领域关注的重点。这些化合物的合成通常涉及从容易获得的试剂开始的多步反应,展示了三唑化学的多功能性和适应性。例如,Pokhodylo 等人 (2022) 报道了密切相关的化合物 1-(4-乙氧基苯基)-5-甲酰基-1H-1,2,3-三唑-4-羧酸的合成和环链互变异构,展示了不同互变异构形式之间的微妙平衡,这对于理解这些化合物的化学行为至关重要 (Pokhodylo & Obushak, 2022).
有机合成中的构建模块
三唑环是 1-(4-乙基苯基)-1H-1,2,3-三唑-4-羧酸的核心组成部分,是复杂有机分子合成中的多功能部分。这可以通过开发有效的合成路线来证明,这些路线可以生成三唑衍生物,这些衍生物是生产各种有机化合物的中间体。例如,Khomenko 等人 (2016) 关于 5-取代乙基 1,2,4-三唑-3-羧酸酯的有效合成的工作突出了三唑衍生物作为更复杂分子合成中关键中间体的作用 (Khomenko, Doroschuk, & Lampeka, 2016).
作用机制
Target of Action
Compounds with similar structures, such as (4-ethylphenyl)sulfamic acid, have been found to interact with receptor-type tyrosine-protein phosphatase beta .
Mode of Action
Based on its structural similarity to (4-ethylphenyl)sulfamic acid, it might interact with its target protein and modulate its activity
Biochemical Pathways
It’s known that microbial metabolites like 4-ethylphenol, which is structurally similar to the compound , are produced through aromatic amino acid fermentation by a range of commensal bacteria . These metabolites can affect various physiological processes.
Result of Action
It’s known that similar compounds like 4-ethylphenol and its derivatives can affect neurological health and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. For instance, the gut microbiota plays a significant role in the metabolism of ingested foods and the production of a range of metabolites . Changes in the gut microbiota could potentially affect the production and action of this compound.
生化分析
Biochemical Properties
1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with receptor-type tyrosine-protein phosphatase beta, affecting its activity and downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic processes . Additionally, 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways . Additionally, 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activities and improvement in metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its optimal effects.
Metabolic Pathways
1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . Additionally, 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can modulate the levels of specific metabolites, leading to changes in cellular energy balance and metabolic function.
Transport and Distribution
The transport and distribution of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cellular membranes through active and passive transport mechanisms, and it can accumulate in specific tissues depending on its affinity for certain transporters . The distribution of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid within the body is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake.
Subcellular Localization
The subcellular localization of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be directed to other organelles, such as mitochondria or the endoplasmic reticulum, where it can modulate specific biochemical processes.
属性
IUPAC Name |
1-(4-ethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8-3-5-9(6-4-8)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNPSTTVCDMPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1462168.png)

